1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at the 1-position and a 3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine moiety linked via a carbonyl group. Its structure combines pharmacophoric elements from oxazolidinones (known for antimicrobial activity) and dihydropyridinones (associated with kinase inhibition and metabolic stability).
Properties
IUPAC Name |
3-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-15-5-2-3-11(12(15)18)13(19)16-6-4-10(9-16)17-7-8-21-14(17)20/h2-3,5,10H,4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYBVOPANUUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Oxazolidinone Moiety: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The oxazolidinone and pyrrolidine intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Dihydropyridinone Ring: This step involves the cyclization of a suitable precursor under conditions that promote the formation of the dihydropyridinone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as the inhibition of disease-related pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison of its key features against analogs:
Table 1: Structural and Functional Comparison
Notes:
- Oxazolidinone Motif: The 2-oxo-1,3-oxazolidin-3-yl group is a common feature in antibiotics (e.g., linezolid) but is repurposed here for kinase inhibition or metabolic modulation .
- Pyrrolidine vs.
- Substituent Effects: The 1-methyl group on the dihydropyridinone may enhance metabolic stability by blocking oxidative degradation at the 1-position, a liability seen in unmethylated analogs .
Structural Analysis :
- The target compound’s pyrrolidine-oxazolidinone linkage may adopt a puckered conformation, as described by Cremer-Pople coordinates , influencing binding pocket interactions.
- Compared to Contezolid, the absence of trifluorophenyl groups suggests divergent target selectivity (e.g., kinase vs. bacterial ribosome) .
Research Findings and Implications
- Antimicrobial Potential: While oxazolidinones like Contezolid target bacterial 50S ribosomes, the target compound’s dihydropyridinone core may shift activity toward eukaryotic targets (e.g., kinases) .
- Metabolic Stability: Methylation at the 1-position of dihydropyridinone could reduce CYP450-mediated metabolism, improving half-life over non-methylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
